Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside(SH)
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Overview
Description
Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside is a naturally occurring compound found in various plants, such as fennel (Foeniculum vulgare). It is known for its white crystalline powder appearance and has a molecular formula of C26H32O11 with a molecular weight of 520.53 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside can be synthesized through chemical synthesis methods. The synthetic route typically involves the glycosylation of dehydrodiconiferyl alcohol with a glucopyranoside donor under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound can also be achieved through extraction from plants like fennel. The extraction process involves isolating the compound from plant material using solvents and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. The compound exerts its effects by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating signaling pathways involved in cellular responses . These actions contribute to its antioxidant, anti-inflammatory, and antimicrobial properties .
Comparison with Similar Compounds
Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside can be compared with other similar compounds, such as:
Isolariciresinol 4-O-beta-D-glucopyranoside: Another glycosylated lignan with similar antioxidant properties.
Dehydrodiconiferyl alcohol 9’-beta-glucopyranoside: A related compound with comparable biological activities.
Uniqueness: Dehydrodiconiferyl alcohol 4-O-beta-glucopyranoside stands out due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)-5-(3-hydroxyprop-1-enyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-33-18-10-14(5-6-17(18)35-26-23(32)22(31)21(30)20(12-29)36-26)24-16(11-28)15-8-13(4-3-7-27)9-19(34-2)25(15)37-24/h3-6,8-10,16,20-24,26-32H,7,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWHQAUMLDQOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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